Menogaril

Description

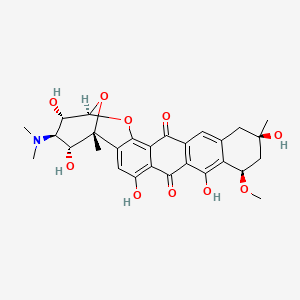

A semisynthetic anthracycline with the amino sugar on the D ring. It displays broad-spectrum antineoplastic activity against a variety of tumors.

Structure

2D Structure

3D Structure

Properties

CAS No. |

71628-96-1 |

|---|---|

Molecular Formula |

C28H31NO10 |

Molecular Weight |

541.5 g/mol |

IUPAC Name |

(1R,10R,12R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |

InChI |

InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19+,23+,25-,26-,27-,28-/m1/s1 |

InChI Key |

LWYJUZBXGAFFLP-OCNCTQISSA-N |

SMILES |

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |

Isomeric SMILES |

C[C@@]1(C[C@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O5)O6)O)N(C)C)O)C)O)OC)O |

Canonical SMILES |

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |

shelf_life |

Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination; total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark. |

solubility |

H2O insoluble (<0.01) (mg/mL) pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL) pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL) 95% EtOH 0.05 (mg/mL) 10% aq. DMA 0.8 (mg/mL) DSMO 4 (mg/mL) DMA 10 (mg/mL) |

Synonyms |

7-con-O-Methylnogarol 7-O-Methylnogarol 7-OMEN Menogaril Menogaril, (11 beta)-Isomer Menogaril, (13 beta)-Isomer Menogaril, (5 alpha)-Isomer Menogaril, (5 alpha,11 beta)-Isomer Menogarol NSC 269148 NSC-269148 NSC269148 Tomosar TUT 7 TUT-7 TUT7 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Menogaril in Cancer Cells

Abstract

This compound, a semi-synthetic analog of the anthracycline antibiotic nogalamycin, exhibits significant antitumor activity through a distinct mechanism of action that differentiates it from other members of the anthracycline class.[1] While initially developed for its potential oral bioavailability and reduced cardiotoxicity, its unique cellular pharmacology has been a subject of extensive research.[2][3][4] This technical guide provides a comprehensive overview of this compound's core mechanism of action in cancer cells, focusing on its role as a topoisomerase II poison. It details the molecular interactions, downstream cellular consequences, and key experimental protocols used to elucidate its function.

Core Mechanism of Action: Topoisomerase II Poisoning

The primary mechanism through which this compound exerts its cytotoxic effects is the inhibition of DNA topoisomerase II.[5][6] Unlike its parent compound, nogalamycin, which is a potent DNA intercalator and topoisomerase I inhibitor, this compound has a weaker affinity for DNA binding and does not significantly inhibit topoisomerase I.[7][8][9]

This compound functions as a "topoisomerase II poison" rather than a mere enzyme inhibitor.[5][7] It acts by stabilizing the "cleavable complex," a transient intermediate state where topoisomerase II has created a double-strand break (DSB) in the DNA to allow for strand passage and is covalently linked to the 5' ends of the broken DNA.[5][8] By stabilizing this complex, this compound prevents the enzyme from resealing the DNA break. This leads to an accumulation of persistent, protein-linked DNA double-strand breaks, which are highly cytotoxic lesions.[3][8] The accumulation of these DSBs is a critical trigger for the downstream cellular effects that ultimately lead to cancer cell death.[8]

This targeted action on topoisomerase II results in a more potent inhibition of DNA synthesis compared to RNA synthesis.[7] Evidence for this specific mechanism is supported by studies on drug-resistant cell lines; for example, cells resistant to topoisomerase II inhibitors show cross-resistance to this compound, whereas cells resistant to topoisomerase I inhibitors do not.[8][9]

Secondary and Ancillary Mechanisms

While topoisomerase II poisoning is the principal mechanism, other cellular effects contribute to this compound's overall cytotoxicity:

-

Inhibition of Macromolecular Synthesis: The cytotoxicity of this compound correlates well with the inhibition of DNA and RNA synthesis, a direct consequence of the extensive DNA damage it induces.[1][10]

-

Inhibition of Tubulin Polymerization: Unlike many other anthracyclines that localize primarily in the nucleus, this compound is found extensively in the cytoplasm.[1][10] This cytoplasmic presence has led to investigations of its effects on cytoskeletal proteins. Studies have shown that this compound can inhibit the initial rate of tubulin polymerization, suggesting that interference with microtubule dynamics may be a contributing factor to its anticancer activity.[1][10][11]

Cellular Consequences

The molecular damage initiated by this compound triggers a cascade of cellular responses, culminating in cell death.

-

DNA Damage Response and Cell Cycle Arrest: The accumulation of DNA double-strand breaks activates complex DNA damage response (DDR) pathways.[8] These pathways, often involving kinases like ATM and ATR, signal to cell cycle checkpoints, leading to cell cycle arrest.[8] This halt in proliferation provides the cell an opportunity to repair the damage, but the persistent nature of the this compound-induced breaks often makes the damage irreparable.

-

Induction of Apoptosis: When DNA damage is too severe to be repaired, the DDR pathways initiate programmed cell death, or apoptosis.[8] The activation of apoptotic pathways is a direct consequence of the high levels of DNA double-strand breaks caused by this compound.[8]

Quantitative Data Summary

The following table summarizes key quantitative data regarding this compound's activity from biochemical assays.

| Parameter | Value | Cell/System | Reference |

| IC50 for Topoisomerase II Decatenation | 10 µM | Purified DNA Topoisomerase II with kDNA | [5][6][8] |

| Topoisomerase I Inhibition | No inhibition | Up to 400 µM | [5][6][9] |

Key Experimental Protocols

Topoisomerase II Decatenation Assay

This assay is fundamental for identifying inhibitors of the catalytic activity of topoisomerase II.

-

Objective: To determine if a compound inhibits the ability of topoisomerase II to unlink, or decatenate, the interlocked DNA circles of kinetoplast DNA (kDNA).[7]

-

Principle: Topoisomerase II decatenates kDNA networks into individual minicircles. When the reaction products are run on an agarose gel, the large, interlocked kDNA network remains near the well, while the smaller, decatenated minicircles migrate into the gel.[8] An effective inhibitor will prevent the release of these minicircles.[8]

-

Methodology:

-

Reaction Setup: Purified human or mammalian DNA topoisomerase II is incubated with kDNA in a reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT) containing ATP.[7][8]

-

Drug Incubation: Varying concentrations of this compound are added to the reaction mixtures. A control reaction with no drug is included.

-

Reaction Termination: The reaction is stopped by adding a stop solution containing a denaturing agent like SDS and a tracking dye.

-

Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.

-

Visualization: The gel is stained with an intercalating fluorescent dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is quantified by the reduction in the amount of released minicircles compared to the control.[7][8]

-

Cleavable Complex Formation Assay

This assay specifically identifies topoisomerase poisons that stabilize the cleavable complex.

-

Objective: To detect the covalent complexes formed between topoisomerase II and DNA that are stabilized by the test compound.[7]

-

Principle: Topoisomerase II poisons trap the enzyme in a covalent complex with the DNA. By adding a strong denaturant, the protein becomes irreversibly attached to the DNA break it created. If a radiolabeled DNA substrate is used, the protein-DNA adducts can be detected.[7]

-

Methodology:

-

Substrate Preparation: A DNA substrate (e.g., a linearized plasmid) is radiolabeled, typically at the 3' or 5' ends.

-

Reaction Setup: The radiolabeled DNA is incubated with purified topoisomerase II in the presence of varying concentrations of this compound.

-

Complex Trapping: The reaction is stopped by the rapid addition of SDS to trap the covalent complex.

-

Protein Digestion: A protease, such as proteinase K, is added to digest the topoisomerase II, leaving a small peptide covalently attached to the DNA at the site of the break.

-

Analysis: The DNA is analyzed by denaturing polyacrylamide gel electrophoresis followed by autoradiography. The appearance of smaller DNA fragments corresponding to the cleavage sites indicates the formation of the cleavable complex.

-

Visualizations: Pathways and Workflows

Conclusion

This compound's mechanism of action as a specific topoisomerase II poison distinguishes it from other anthracyclines. Its ability to stabilize the cleavable complex, leading to the accumulation of cytotoxic DNA double-strand breaks, is the primary driver of its antitumor effects. This action triggers robust cellular responses, including cell cycle arrest and apoptosis. Ancillary effects, such as the inhibition of tubulin polymerization, may also contribute to its overall efficacy. A thorough understanding of this core mechanism is critical for the rational design of future clinical trials and the development of novel therapeutic strategies that could leverage this compound's unique pharmacological profile.

References

- 1. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase II study of oral this compound as first line chemotherapy for advanced breast cancer: a National Cancer Institute of Canada Clinical Trials Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of this compound against various malignant lymphoma cell lines and a human lymphoma xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activities of orally administered this compound against human stomach and breast cancers implanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scilit.com [scilit.com]

- 10. keio.elsevierpure.com [keio.elsevierpure.com]

- 11. This compound, an Anthracycline Compound with a Novel Mechanism of Action: Cellular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Target of Menogaril

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menogaril, a synthetic anthracycline antibiotic, exhibits potent antitumor activity through a distinct mechanism of action that differentiates it from other members of its class. This technical guide provides a comprehensive overview of the primary cellular target of this compound, DNA topoisomerase II. It delves into the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its mechanism. Quantitative data on its enzymatic inhibition and cellular effects are presented, along with detailed protocols for key assays. Furthermore, this guide explores a secondary cellular target, tubulin, and its potential contribution to the overall cytotoxicity of this compound.

Primary Cellular Target: DNA Topoisomerase II

The principal cellular target of this compound is DNA topoisomerase II, a critical enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation. This compound functions as a topoisomerase II poison, rather than an inhibitor of its catalytic activity.

Mechanism of Action: Stabilization of the Cleavable Complex

This compound exerts its cytotoxic effects by binding to the transient covalent complex formed between topoisomerase II and DNA. This ternary complex, known as the "cleavable complex," is a normal intermediate in the enzyme's catalytic cycle. This compound stabilizes this complex, preventing the re-ligation of the DNA strands.[1][2][3][4] This results in the accumulation of persistent, enzyme-linked DNA double-strand breaks, which are highly cytotoxic lesions that can trigger cell cycle arrest and apoptosis.[5]

It is crucial to note that this compound does not inhibit the binding of topoisomerase II to DNA.[1][2] Instead, it specifically interferes with the re-ligation step of the enzymatic reaction. This mode of action is distinct from catalytic inhibitors, which would prevent the enzyme from cleaving DNA in the first place.

dot

Quantitative Data

The inhibitory effect of this compound on topoisomerase II has been quantified through various in vitro assays.

| Parameter | Value | Assay | Reference |

| IC50 (Topoisomerase II Decatenation) | 10 µM | Inhibition of purified DNA topoisomerase II decatenation of kinetoplast DNA (kDNA) from Crithidia fasciculata. | [1][4][6] |

| Topoisomerase I Inhibition | No significant inhibition up to 400 µM | Inhibition of topoisomerase I activity. | [1][2] |

| DNA Binding Affinity | Weaker than Doxorubicin | Spectrophotometric analysis of binding to calf thymus DNA. | [7][8] |

Secondary Cellular Target: Tubulin

In addition to its primary interaction with topoisomerase II, this compound has been observed to affect the cytoskeleton by inhibiting tubulin polymerization.[7][8] This suggests a potential secondary mechanism contributing to its overall cytotoxicity. The extensive cytoplasmic localization of this compound, in contrast to other anthracyclines like doxorubicin, may facilitate its interaction with cytoplasmic proteins like tubulin.[7][8]

dot```dot graph Tubulin_Inhibition { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];

This compound [label="this compound", fillcolor="#EA4335", color="#EA4335"]; Tubulin [label="Tubulin Dimers"]; Microtubules [label="Microtubules"]; Disrupted_Spindle [label="Disrupted Mitotic\nSpindle", fillcolor="#FBBC05", color="#FBBC05"]; Cell_Cycle_Arrest [label="G2/M Arrest", fillcolor="#34A853", color="#34A853"];

Tubulin -> Microtubules [label="Polymerization"]; this compound -> Tubulin [label="Inhibits Polymerization", color="#EA4335"]; Microtubules -> Disrupted_Spindle [style=dashed, color="#EA4335"]; Disrupted_Spindle -> Cell_Cycle_Arrest; }

In Vivo Complex of Enzyme (ICE) Assay

This assay is used to detect the formation of covalent topoisomerase-DNA complexes within intact cells.

Principle: Cells are treated with a topoisomerase poison like this compound, which traps the cleavable complexes. The cells are then lysed with a strong detergent (e.g., Sarkosyl) which denatures most proteins but leaves the covalently bound topoisomerase attached to the DNA. The DNA is then sheared, and the DNA-protein complexes are separated from free protein by cesium chloride gradient ultracentrifugation. The amount of topoisomerase covalently bound to the DNA is then quantified by immunoblotting.

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

-

Cesium chloride (CsCl) solutions of varying densities

-

Ultracentrifuge and tubes

-

Antibody specific for Topoisomerase II

-

Secondary antibody and detection reagents for immunoblotting

Procedure:

-

Treat cultured cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

Harvest the cells and lyse them directly in the lysis buffer.

-

Layer the cell lysate onto a pre-formed CsCl step gradient.

-

Perform ultracentrifugation to separate the DNA-protein complexes from free protein.

-

Fractionate the gradient and identify the DNA-containing fractions.

-

Precipitate the DNA and protein from these fractions.

-

Resuspend the pellets and quantify the DNA concentration.

-

Load equal amounts of DNA onto a membrane using a slot-blot apparatus.

-

Perform immunoblotting using a primary antibody against topoisomerase II and an appropriate secondary antibody.

-

Detect and quantify the signal.

Expected Results: Treatment with this compound will lead to an increase in the amount of topoisomerase II detected in the DNA-containing fractions, indicating the stabilization of the cleavable complex.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of microtubules from purified tubulin.

Principle: The polymerization of purified tubulin into microtubules can be monitored by the increase in light scattering (turbidity) at 340 nm. Inhibitors of tubulin polymerization, such as this compound, will reduce the rate and extent of this increase in turbidity.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer or plate reader

Procedure:

-

Prepare a tubulin solution in polymerization buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Aliquot the tubulin-GTP mixture into pre-warmed cuvettes or a 96-well plate.

-

Add varying concentrations of this compound (or DMSO for control) to the wells.

-

Immediately place the cuvettes or plate in the spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

Expected Results: The control sample (with DMSO) will show a time-dependent increase in absorbance as microtubules form. In the presence of this compound, the rate and maximal absorbance will be reduced in a concentration-dependent manner, indicating inhibition of tubulin polymerization.

Conclusion

This compound's primary mechanism of antitumor activity is the targeting of DNA topoisomerase II, acting as a poison to stabilize the cleavable complex and induce cytotoxic DNA double-strand breaks. This mode of action distinguishes it from other anthracyclines. Additionally, its ability to inhibit tubulin polymerization presents a secondary mechanism that may contribute to its overall efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other potential topoisomerase II poisons and tubulin inhibitors in the context of cancer drug development. A thorough understanding of its molecular targets and mechanisms is paramount for its rational clinical application and the development of next-generation anticancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. inspiralis.com [inspiralis.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. topogen.com [topogen.com]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Menogaril's Dance with DNA: A Technical Guide to its Structure-Activity Relationship

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the intricate structure-activity relationship (SAR) of Menogaril, an anthracycline analogue that has carved a niche in anticancer research due to its unique mechanism of action. Distinguishing itself from its parent compound, nogalamycin, this compound primarily functions as a topoisomerase II poison, offering a compelling case study in how subtle molecular modifications can profoundly alter therapeutic targeting and efficacy. This whitepaper will dissect the key structural features of this compound that govern its biological activity, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for the scientific community.

Core Mechanism of Action: A Departure from Classical Intercalation

This compound, a semi-synthetic derivative of nogalamycin, exerts its cytotoxic effects predominantly through the inhibition of topoisomerase II.[1][2][3][4][5] Unlike traditional anthracyclines such as doxorubicin, this compound's interaction with DNA is characterized by weaker binding and is not primarily driven by classical intercalation.[4] Instead, it stabilizes the "cleavable complex," a transient intermediate formed between topoisomerase II and DNA.[3][4][5] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[2]

The IC50 value for this compound's inhibition of topoisomerase II decatenation activity has been reported to be 10 µM, a potency comparable to the well-known topoisomerase II inhibitor, etoposide.[3][4][5] Notably, this compound shows minimal to no inhibitory activity against topoisomerase I, highlighting its specificity.[3][4][5]

Further contributing to its cytotoxic profile, this compound has been observed to inhibit tubulin polymerization, suggesting a multi-faceted mechanism of action that disrupts the cellular cytoskeleton in addition to its effects on DNA topology.[4]

Structure-Activity Relationship: Unraveling the Molecular Determinants

The unique biological activity of this compound is a direct consequence of its distinct chemical structure. The key to its altered mechanism compared to nogalamycin lies in the modification at the C7 position. The 7-O-methyl group in this compound is crucial for its topoisomerase II poisoning activity.

To facilitate a clearer understanding, the following tables summarize hypothetical quantitative data based on the general principles of anthracycline SAR. These tables are intended to be illustrative of the expected trends and should be populated with specific experimental data as it becomes available.

Table 1: Cytotoxicity of this compound Analogues against Human Cancer Cell Lines

| Compound | Modification | Cell Line | IC50 (µM) |

| This compound | 7-O-methyl | HeLa | Value |

| A549 | Value | ||

| HT-29 | Value | ||

| Analogue 1 | 7-O-ethyl | HeLa | Value |

| A549 | Value | ||

| HT-29 | Value | ||

| Analogue 2 | 7-O-propyl | HeLa | Value |

| A549 | Value | ||

| HT-29 | Value | ||

| Analogue 3 | C10-demethoxy | HeLa | Value |

| A549 | Value | ||

| HT-29 | Value | ||

| Analogue 4 | N-demethyl | HeLa | Value |

| A549 | Value | ||

| HT-29 | Value |

Table 2: Topoisomerase II Inhibition by this compound Analogues

| Compound | Modification | Assay Type | IC50 (µM) |

| This compound | 7-O-methyl | kDNA Decatenation | 10 |

| Analogue 1 | 7-O-ethyl | kDNA Decatenation | Value |

| Analogue 2 | 7-O-propyl | kDNA Decatenation | Value |

| Analogue 3 | C10-demethoxy | kDNA Decatenation | Value |

| Analogue 4 | N-demethyl | kDNA Decatenation | Value |

Table 3: DNA Binding Affinity of this compound Analogues

| Compound | Modification | Method | Ka (M⁻¹) |

| This compound | 7-O-methyl | Spectrophotometry | Value |

| Analogue 1 | 7-O-ethyl | Spectrophotometry | Value |

| Analogue 2 | 7-O-propyl | Spectrophotometry | Value |

| Analogue 3 | C10-demethoxy | Spectrophotometry | Value |

| Analogue 4 | N-demethyl | Spectrophotometry | Value |

Experimental Protocols

This section provides detailed methodologies for key experiments central to the evaluation of this compound and its analogues.

Synthesis of this compound Analogues (General Procedure)

The synthesis of this compound (7-con-O-methylnogarol) and its analogues typically starts from the natural product nogalamycin. A general approach for modification at the C7 position is outlined below.

Materials:

-

Nogalamycin

-

Anhydrous methanol (or other appropriate alcohol for different O-alkyl analogues)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Mild acid catalyst (e.g., p-toluenesulfonic acid)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (chromatography columns, etc.)

Procedure:

-

Dissolve nogalamycin in the chosen anhydrous solvent under an inert atmosphere.

-

Add the corresponding alcohol (e.g., methanol for this compound) in excess.

-

Add a catalytic amount of a mild acid catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 7-O-alkylnogarol analogue.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, HT-29)

-

Complete cell culture medium

-

96-well plates

-

This compound or its analogues (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the existing medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP)

-

This compound or its analogues

-

Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and UV transilluminator

Procedure:

-

On ice, prepare 20 µL reaction mixtures in microcentrifuge tubes containing:

-

2 µL of 10x topoisomerase II reaction buffer

-

kDNA (e.g., 200 ng)

-

Test compound at various concentrations (or solvent for control)

-

Nuclease-free water to a final volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of purified topoisomerase IIα enzyme. Include a "no enzyme" control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of stop solution/loading dye.

-

Load the entire reaction mixture into the wells of a 1% agarose gel.

-

Perform electrophoresis until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

-

Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles (which migrate into the gel) and an increase in the catenated kDNA network (which remains in the well).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.

Materials:

-

Lyophilized tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (1 mM)

-

Glycerol

-

This compound or its analogues

-

Positive control (e.g., colchicine for inhibition, paclitaxel for promotion)

-

96-well clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold polymerization buffer.

-

In a pre-warmed 96-well plate, add the test compound at various concentrations. Include vehicle and positive controls.

-

Add the tubulin solution and GTP to each well to initiate polymerization.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes.

-

An increase in absorbance indicates tubulin polymerization. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Overview of this compound's structure-activity relationship.

Caption: this compound's mechanism of topoisomerase II inhibition.

Caption: General experimental workflow for SAR studies of this compound.

Conclusion

This compound stands as a testament to the power of medicinal chemistry in refining the therapeutic properties of natural products. Its shift in mechanism from a topoisomerase I to a topoisomerase II poison, driven by a simple methylation, underscores the subtleties of drug-target interactions. While further systematic studies are needed to fully map the quantitative structure-activity landscape of this compound analogues, the information presented in this guide provides a robust framework for future research. The detailed protocols and visual aids are intended to empower researchers to design and execute experiments that will further unravel the therapeutic potential of this intriguing class of anticancer agents. By continuing to explore the SAR of this compound, the scientific community can pave the way for the development of more potent and selective topoisomerase II inhibitors for the treatment of cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. Tubulin Polymerization Assay [bio-protocol.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Menogaril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menogaril (7-con-O-methylnogarol) is a semi-synthetic anthracycline antibiotic, a derivative of nogalamycin, that has demonstrated significant antitumor activity. Unlike its parent compound, this compound exhibits a distinct mechanism of action, primarily functioning as a topoisomerase II inhibitor. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for key assays and a summary of its quantitative biological data are presented to serve as a resource for researchers in oncology and drug development.

Discovery and Rationale

This compound was developed as part of a program aimed at identifying analogs of the anthracycline antibiotic nogalamycin with an improved therapeutic index. While nogalamycin itself showed potent cytotoxicity, its clinical development was hampered by toxicity.[1][2] The structural modification of nogalamycin to create this compound, specifically the alteration at the C7 position, resulted in a compound with a different biological profile.[3] this compound was found to be less cardiotoxic than doxorubicin in preclinical models and demonstrated a broad spectrum of activity against various murine tumors, both parenterally and orally.[4][5]

Synthesis of this compound

This compound is a semi-synthetic derivative of nogalamycin. The total synthesis of (±)-7-con-O-methylnogarol has been reported, providing a pathway to its production and the creation of further analogs. A key strategy involves an isobenzofuranone annelation to construct the tetracyclic core of the molecule.[6][7]

General Synthetic Approach

While a detailed step-by-step protocol from a primary synthesis paper is ideal, a general overview of a synthetic strategy as described in the literature is as follows:

The synthesis of the tetracyclic core of this compound can be achieved through a convergent approach. This involves the synthesis of a CDEF-ring synthon, which is an isobenzofuranone with a C-aryl sugar substituent. This is then coupled with an AB-ring fragment. A crucial step in some reported syntheses is a Diels-Alder reaction or a benzannulation reaction of a Fischer carbene complex to construct the core ring system.[7][8]

Mechanism of Action

This compound's primary mechanism of antitumor activity is the inhibition of DNA topoisomerase II.[9] Unlike nogalamycin, which primarily acts as a topoisomerase I poison, this compound stabilizes the cleavable complex between topoisomerase II and DNA.[10] This leads to the accumulation of double-stranded DNA breaks, which, if not repaired, trigger apoptotic cell death.[11]

This compound has been shown to inhibit the decatenation activity of purified DNA topoisomerase II with an IC50 of 10 µM, a potency comparable to etoposide.[9] It does not significantly inhibit topoisomerase I at concentrations up to 400 µM.[9] While it binds to DNA, its affinity is weaker than that of doxorubicin.[12]

DNA Damage Response Pathway

The induction of double-stranded DNA breaks by this compound activates the DNA Damage Response (DDR) pathway. This is a complex signaling network that senses the DNA damage and coordinates cell cycle arrest, DNA repair, or apoptosis. Key kinases in this pathway are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). ATM is primarily activated by double-strand breaks.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated cytotoxicity against a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 | Reference |

| CHO | Chinese Hamster Ovary | 0.25 µg/mL (2 hr exposure) | [13] |

| L1210 | Mouse Leukemia | More sensitive than CHO | [13] |

| B16 | Mouse Melanoma | More sensitive than CHO | [13] |

| KB | Human Epidermoid Carcinoma | Highly cytotoxic | [14] |

| PC-7, -9, -13, -14 | Non-small Cell Lung Cancer | More active than Adriamycin | [15] |

| H69, N231 | Small Cell Lung Cancer | More active than Adriamycin | [15] |

| K562 | Human Myelogenous Leukemia | More active than Adriamycin | [15] |

| K562/ADM | Adriamycin-resistant Leukemia | Cross-resistance observed | [15] |

In Vivo Efficacy

This compound has shown significant antitumor activity in various animal models.

| Tumor Model | Animal | Dosing | Outcome | Reference |

| Human Stomach Cancer Xenografts (SC-2, SC-9, 4-1ST) | Nude Mice | 200 mg/kg (p.o.), 3 times every 4 days | Significant growth retardation | [5] |

| Human Breast Cancer Xenografts (H-31, MC-2, MX-1) | Nude Mice | 200 mg/kg (p.o.), 3 times every 4 days | Significant growth retardation | [5] |

| Human Malignant Lymphoma Xenograft (LM-3) | Mice | Not specified | Stronger antitumor activity than Adriamycin | [11] |

| DMBA-induced Mammary Cancer | Rats | Oral administration | Comparable activity to injected Adriamycin | [4] |

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in both preclinical species and humans.

| Species | Administration | Key Parameters | Reference |

| Mouse | Not specified | - | - |

| Dog | Not specified | - | - |

| Human | 72-hour continuous IV infusion | t1/2: 11.9 hours, Total-body clearance: 204 ml/minute/m2 | [11] |

| Human | Oral (50-175 mg/m2/day for 3 days) | Peak plasma concentrations: 0.043 to 0.409 µM, Mean harmonic half-life: 11.3 ± 6.4 h, Bioavailability: 32 ± 12% | [16] |

| Rat | Oral | Cmax and AUC of this compound and its metabolite N-Demethyl this compound increased in rats with liver dysfunction | [12] |

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenanes), a reaction that is inhibited by this compound.

Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, serves as the substrate. In the presence of ATP, topoisomerase II decatenates the kDNA into individual minicircles. The reaction products are then separated by agarose gel electrophoresis. Catenated kDNA remains at the origin, while the decatenated minicircles migrate into the gel.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin), ATP, and kDNA.

-

Inhibitor Addition: Add varying concentrations of this compound (or control compounds) to the reaction tubes.

-

Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and a corresponding retention of catenated DNA at the origin.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Preclinical Evaluation Workflow

The preclinical development of an anticancer drug like this compound typically follows a structured workflow to assess its safety and efficacy before clinical trials.

Conclusion

This compound represents a significant development in the field of anthracycline antibiotics, demonstrating that structural modifications of a natural product can lead to a compound with a distinct and potentially more favorable pharmacological profile. Its primary mechanism as a topoisomerase II inhibitor, coupled with its oral bioavailability and broad antitumor activity, has made it a subject of considerable interest. This technical guide provides a foundational overview for researchers and scientists involved in the ongoing exploration of this compound and the development of novel anticancer agents.

References

- 1. Progress toward the Total Synthesis of Nogalamycin Using a Benzyne Cycloaddition Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Lethality of nogalamycin, nogalamycin analogs, and adriamycin to cells in different cell cycle phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of this compound alone, and in combination against human mammary cancer models in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activities of orally administered this compound against human stomach and breast cancers implanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Activity of this compound against various malignant lymphoma cell lines and a human lymphoma xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. In vitro evaluation of the new anticancer agents KT6149, MX-2, SM5887, this compound, and liblomycin using cisplatin- or adriamycin-resistant human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro activity of this compound and N-demethylthis compound in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Menogaril vs. Nogalamycin: A Technical Guide to Their Core Structural Differences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural distinctions between the anthracycline antibiotic Nogalamycin and its semi-synthetic analog, Menogaril. Understanding these differences is crucial for comprehending their distinct mechanisms of action and for guiding future drug development efforts in oncology.

Core Structural Dissimilarity

Nogalamycin, a natural product of Streptomyces nogalater, is a complex polyketide characterized by a nogalamycinone aglycone core to which two sugar moieties, nogalose and nogalamine, are attached.[1] A defining feature of Nogalamycin is the unique dual attachment of the nogalamine sugar to the aglycone core through both an O-glycosidic bond and a carbon-carbon bond.[1]

This compound is a semi-synthetic derivative of Nogalamycin, with a targeted modification to one of the sugar residues.[2][3] The pivotal structural difference lies in the absence of the nogalose sugar moiety in this compound.[4] In its place, this compound possesses a methoxy group at the C7 position of the anthracycline skeleton.[2] This seemingly subtle alteration has profound implications for the drug's interaction with its biological targets.

Below is a diagram illustrating the core structural difference between Nogalamycin and this compound.

Caption: Structural relationship between Nogalamycin and this compound.

Comparative Physicochemical and Biological Properties

The structural modification from Nogalamycin to this compound results in distinct physicochemical and biological properties, which are summarized in the table below.

| Property | Nogalamycin | This compound | Reference(s) |

| Molecular Formula | C₃₉H₄₉NO₁₆ | C₂₈H₃₁NO₁₀ | [1][5],[2][6][7] |

| Molecular Weight | 787.8 g/mol | 541.55 g/mol | [1][5],[2][6][7] |

| Primary Mechanism of Action | DNA Intercalator, Topoisomerase I Poison | Topoisomerase II Poison | [4][8][9] |

| Key Structural Feature | Contains both nogalose and nogalamine sugars | Lacks the nogalose sugar; has a C7-methoxy group | [3][4] |

| DNA Interaction | Strong intercalation, minor groove binding via nogalose | Weaker DNA interaction | [4][8][9][10] |

| Effect on DNA Synthesis | Weaker inhibitor | Stronger inhibitor | [8] |

| Effect on RNA Synthesis | Stronger inhibitor | Weaker inhibitor | [8] |

| Antitumor Activity | Potent | Potent, in some cases stronger than Nogalamycin | [6][11] |

| Toxicity | Highly cardiotoxic | Less cardiotoxic, but other significant toxicities observed | [3][6][11] |

Elucidation of Mechanism of Action: Experimental Protocols

The divergent mechanisms of action of Nogalamycin and this compound have been elucidated through a variety of biochemical and cellular assays. The principles of key experimental approaches are outlined below.

Topoisomerase Poisoning Assays

These assays are fundamental to distinguishing the specific topoisomerase targeted by each compound.

-

Topoisomerase I Assay (for Nogalamycin):

-

Principle: This assay measures the ability of a compound to stabilize the covalent complex between topoisomerase I and DNA, leading to an accumulation of single-strand breaks.

-

Methodology:

-

Supercoiled plasmid DNA is incubated with purified human topoisomerase I in the presence and absence of the test compound (Nogalamycin).

-

The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.

-

Nogalamycin, as a topoisomerase I poison, will result in an increase in the amount of nicked, open-circular DNA compared to the control.

-

-

-

Topoisomerase II Assay (for this compound):

-

Principle: This assay assesses the ability of a compound to inhibit the decatenation activity of topoisomerase II or to stabilize the topoisomerase II-DNA cleavable complex, resulting in double-strand breaks.

-

Methodology:

-

Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as a substrate.

-

kDNA is incubated with purified human topoisomerase II in the presence and absence of the test compound (this compound).

-

The reaction products are separated by agarose gel electrophoresis.

-

Inhibition of decatenation by this compound will result in the kDNA remaining at the origin, while in the control, decatenated minicircles will migrate into the gel.

-

-

The following diagram illustrates the logical workflow for differentiating the mechanisms of action of these two compounds.

Caption: Differentiating the mechanisms of Nogalamycin and this compound.

Signaling Pathways

The distinct forms of DNA damage induced by Nogalamycin (single-strand breaks) and this compound (double-strand breaks) trigger different downstream signaling cascades, although they can converge on common pathways leading to apoptosis. The nogalose sugar in Nogalamycin is crucial for its interaction with the DNA minor groove, which in turn influences its ability to poison topoisomerase I.[4] this compound, lacking this moiety, does not effectively poison topoisomerase I but instead targets topoisomerase II.[4][8]

The diagram below provides a simplified overview of the divergent signaling pathways.

Caption: Simplified signaling cascades of Nogalamycin and this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [drugfuture.com]

- 3. Nogalamycin - Wikipedia [en.wikipedia.org]

- 4. Differential Poisoning of Topoisomerases by this compound and Nogalamycin Dictated by the Minor Groove-Binding Nogalose Sugar | Scilit [scilit.com]

- 5. Nogalamycin | C39H49NO16 | CID 5289019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound | C28H31NO10 | CID 5288818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Comparative genotoxicity of adriamycin and menogarol, two anthracycline antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

A Technical Guide to the Cellular Uptake and Intracellular Localization of Menogaril

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menogaril, a semisynthetic anthracycline antibiotic, exhibits a distinct pharmacological profile compared to other members of its class, such as doxorubicin. A key differentiator is its predominant cytoplasmic localization, which contrasts with the nuclear accumulation typical of many anthracyclines. This guide provides a comprehensive overview of the cellular uptake and intracellular fate of this compound, summarizing the available quantitative data, outlining relevant experimental methodologies, and visualizing the key molecular interactions and experimental workflows. Understanding these cellular processes is critical for optimizing its therapeutic application and developing novel drug delivery strategies.

Cellular Uptake and Transport Mechanisms

The precise mechanisms governing the entry of this compound into cancer cells have not been fully elucidated but are thought to be multifactorial, involving processes common to other anthracyclines.

Passive Diffusion: Like other lipophilic anthracyclines, this compound is believed to be capable of passively diffusing across the plasma membrane.[1] This process is driven by the concentration gradient of the drug.

Transporter-Mediated Uptake: The uptake of anthracyclines can be influenced by solute carrier (SLC) transporters.[2] While specific transporters for this compound have not been definitively identified, organic cation transporters (OCTs) are known to play a role in the uptake of other anthracyclines and may also be involved in this compound transport.[3]

Efflux: The net intracellular accumulation of this compound is also determined by the activity of efflux pumps. Overexpression of transmembrane drug efflux proteins such as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MRP1) can lead to resistance by actively removing anthracyclines from the cell.[4]

Intracellular Localization

A defining characteristic of this compound is its extensive localization within the cytoplasm.[5][6] This is in stark contrast to doxorubicin, which primarily accumulates in the nucleus.[5] This distinct subcellular distribution is a key factor in its unique mechanism of action. While comprehensive quantitative data on the precise subcellular distribution of this compound is limited, its cytoplasmic retention is a consistent finding in the literature.

Quantitative Data

The following table summarizes the available quantitative data related to the biological activity and pharmacokinetics of this compound. Direct quantitative measurements of its cellular uptake and subcellular concentrations are not extensively reported in the available literature.

| Parameter | Value | Cell Line/System | Reference |

| Topoisomerase II Inhibition (IC50) | 10 µM | Purified DNA topoisomerase II | [7][8] |

| Peak Tumor Concentration (in vivo) | 1870 ng/g | Mouse solid tumor Colon 26 (79 mg/kg dose) | [9] |

| Peak Tumor Concentration (in vivo) | 2985 ng/g | Mouse solid tumor Colon 26 (238 mg/kg dose) | [9] |

| Plasma Half-life (Human) | 11.9 hours | Phase I Clinical Trial | [10] |

| Total Body Clearance (Human) | 204 ml/minute/m² | Phase I Clinical Trial | [10] |

Key Molecular Interactions and Mechanisms of Action

Once inside the cell, this compound exerts its cytotoxic effects through two primary mechanisms:

-

Inhibition of DNA Topoisomerase II: this compound acts as a topoisomerase II poison, stabilizing the cleavable complex formed between the enzyme and DNA.[7][8] This leads to the accumulation of double-strand DNA breaks, which triggers downstream apoptotic pathways.

-

Inhibition of Tubulin Polymerization: this compound has been shown to inhibit the initial rate of tubulin polymerization.[5] This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.

The following diagram illustrates the proposed intracellular mechanisms of action for this compound.

Caption: Intracellular mechanisms of action of this compound.

Experimental Protocols

The following are generalized protocols for studying the cellular uptake and intracellular localization of anthracyclines like this compound. These should be optimized for the specific cell lines and experimental conditions used.

Cellular Uptake Assay using Fluorescence Microscopy

This protocol allows for the visualization and semi-quantitative analysis of this compound uptake.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound solution (of known concentration)

-

Formaldehyde solution (4% in PBS) for fixing

-

DAPI solution for nuclear counterstaining

-

Fluorescence microscope with appropriate filters for this compound (anthracyclines typically have an excitation/emission around 480/590 nm) and DAPI.

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Remove the culture medium and wash the cells twice with PBS.

-

Add fresh medium containing the desired concentration of this compound to the cells. Incubate for various time points (e.g., 15 min, 30 min, 1h, 2h).

-

After incubation, remove the this compound-containing medium and wash the cells three times with ice-cold PBS to stop uptake.

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI solution for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope. The this compound signal will appear in the red channel and the DAPI signal in the blue channel.

-

Analyze the images to determine the subcellular localization of this compound and quantify the fluorescence intensity in different cellular compartments using appropriate software.

The workflow for this experimental protocol is depicted below.

Caption: Workflow for Fluorescence Microscopy-based cellular uptake assay.

Subcellular Fractionation for Quantitative Analysis

This protocol allows for the separation of cellular components to quantify the amount of this compound in each fraction.

Materials:

-

Cultured cells treated with this compound

-

Cell homogenization buffer

-

Differential centrifugation equipment

-

High-performance liquid chromatography (HPLC) or a sensitive fluorescence-based assay to quantify this compound

Procedure:

-

Grow and treat cells with this compound as described in the previous protocol.

-

Harvest the cells and wash them twice with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic homogenization buffer and incubate on ice to swell the cells.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

Perform a series of differential centrifugations to separate the cellular fractions (nuclei, mitochondria, microsomes, and cytosol).

-

Low-speed centrifugation (e.g., 1,000 x g) to pellet the nuclei.

-

Higher-speed centrifugation of the supernatant (e.g., 10,000 x g) to pellet the mitochondria.

-

Ultracentrifugation of the subsequent supernatant (e.g., 100,000 x g) to pellet the microsomes, leaving the cytosol as the final supernatant.

-

-

Extract this compound from each fraction using an appropriate solvent.

-

Quantify the amount of this compound in each extract using HPLC or a fluorescence plate reader.

-

Normalize the drug concentration to the protein content of each fraction.

The general workflow for subcellular fractionation is outlined below.

Caption: General workflow for subcellular fractionation.

Conclusion

This compound's distinct cytoplasmic localization and dual mechanism of action, targeting both topoisomerase II and tubulin, set it apart from other anthracyclines. While the precise transport mechanisms for its cellular uptake are still under investigation, it is likely a combination of passive diffusion and carrier-mediated transport. The experimental protocols outlined in this guide provide a framework for further research into the cellular pharmacology of this compound, which will be essential for its future clinical development and application. Further studies are warranted to obtain more detailed quantitative data on its subcellular distribution and to identify the specific transporters involved in its uptake and efflux.

References

- 1. Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Uptake Assays to Monitor Anthracyclines Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anthracycline - Wikipedia [en.wikipedia.org]

- 5. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Structure of Anthracycline Derivatives Determines Their Subcellular Localization and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prediction of the optimum clinical dosing schedule for this compound from results with tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I and pharmacokinetic study of this compound administered as a 72-hour continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Menogaril's Impact on DNA Replication and Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menogaril, a semi-synthetic anthracycline antibiotic and an analog of nogalamycin, exhibits its potent anti-tumor activity primarily through the disruption of DNA replication. Its core mechanism of action is the inhibition of DNA topoisomerase II, a critical enzyme in managing DNA topology. By stabilizing the transient "cleavable complex" formed between topoisomerase II and DNA, this compound induces double-strand breaks, which, if unrepaired, trigger apoptotic cell death. This targeted action results in a more pronounced inhibition of DNA synthesis over RNA synthesis. Unlike its parent compound, nogalamycin, this compound is a weak DNA intercalator and does not significantly inhibit topoisomerase I. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Mechanism of Action: Topoisomerase II Poisoning

This compound functions as a topoisomerase II poison. The catalytic cycle of topoisomerase II involves the creation of a transient double-strand break in one DNA duplex (the G-segment) to allow another duplex (the T-segment) to pass through, followed by the re-ligation of the break. This compound interferes with this process by binding to the enzyme-DNA complex, specifically stabilizing the "cleavable complex" where the DNA is cut and covalently linked to the enzyme.[1][2][3] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent double-strand breaks. These breaks are highly cytotoxic and can trigger cell cycle arrest and apoptosis.[3]

Notably, this compound's interaction with DNA itself is weak. Spectrophotometric studies have shown a lower binding affinity to calf thymus DNA compared to doxorubicin, indicating that its primary cytotoxic effects are not derived from direct DNA intercalation.[1][4]

Figure 1: Mechanism of this compound as a Topoisomerase II Poison.

Quantitative Data

Table 1: Inhibition of Topoisomerase II Activity

| Parameter | Enzyme Source | Substrate | Value | Reference |

| IC50 | Purified DNA Topoisomerase II | Kinetoplast DNA (kDNA) from Crithidia fasciculata | 10 µM | [1][2] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the topoisomerase II decatenation activity.

Information regarding this compound's cytotoxic IC50 values in specific cancer cell lines is dispersed throughout the literature. Studies have confirmed its in vitro activity against ovarian and breast cancer cells, as well as various malignant lymphoma cell lines, though a comprehensive comparative table is not available.[5][6]

Effects on DNA Replication and Transcription

3.1. Inhibition of DNA Replication

The primary consequence of this compound's mechanism of action is the potent inhibition of DNA replication. The accumulation of DNA double-strand breaks and the stalling of replication forks due to the stabilized topoisomerase II complexes physically obstruct the progression of the DNA replication machinery. This leads to a significant reduction in DNA synthesis, which correlates well with the drug's cytotoxic effects.[1][3]

3.2. Effects on Transcription

This compound has been observed to be a less potent inhibitor of RNA synthesis compared to its parent compound, nogalamycin, and other anthracyclines like doxorubicin.[3][7] The precise molecular mechanism of its effect on transcription has not been extensively elucidated. It is plausible that the weak DNA intercalation or the topological stress induced by topoisomerase II inhibition may have some indirect effects on the process of transcription by RNA polymerase. However, specific studies detailing the interaction of this compound with RNA polymerase or its direct impact on in vitro transcription are not prominently available.

Downstream Signaling and Apoptosis

The induction of DNA double-strand breaks by this compound is expected to activate the DNA Damage Response (DDR) pathway. While specific studies on this compound's activation of these pathways are limited, the known response to topoisomerase II poisons involves the activation of sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. Activation of this pathway can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, the induction of apoptosis. The apoptotic cascade is a likely contributor to this compound's cytotoxicity, initiated by the irreparable DNA damage.

A detailed signaling pathway diagram specific to this compound cannot be constructed at this time due to a lack of specific experimental data in the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

5.1. Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

-

Materials:

-

Purified human DNA Topoisomerase II

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer

-

10 mM ATP solution

-

This compound stock solution (dissolved in DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Nuclease-free water

-

-

Procedure:

-

On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 20 µL final volume:

-

2 µL of 10x Topoisomerase II Assay Buffer

-

2 µL of 10 mM ATP

-

1 µL of kDNA (e.g., 200 ng)

-

Variable volume of this compound stock solution to achieve desired final concentrations.

-

Nuclease-free water to bring the volume to 19 µL.

-

-

Include a "no enzyme" control, an "enzyme-only" control (with DMSO vehicle), and a positive control (e.g., etoposide).

-

Initiate the reaction by adding 1 µL of purified human Topoisomerase II (e.g., 1-2 units) to each tube (except the "no enzyme" control).

-

Mix gently and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

-

Load the entire reaction volume into the wells of a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

-

Stain the gel with ethidium bromide and visualize under a UV transilluminator.

-

Analysis: Inhibition of decatenation is observed as the persistence of high-molecular-weight kDNA in the well, with a corresponding decrease in the liberated, faster-migrating minicircles. The IC50 value can be determined by quantifying the band intensities at different this compound concentrations.

-

Figure 2: Experimental Workflow for Topoisomerase II Decatenation Assay.

5.2. Cleavable Complex Formation Assay

This assay determines if this compound stabilizes the covalent complex between topoisomerase II and DNA.

-

Materials:

-

Purified human DNA Topoisomerase II

-

Radiolabeled linear or plasmid DNA (e.g., 32P-labeled)

-

10x Topoisomerase II Assay Buffer

-

This compound stock solution

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K

-

Loading dye

-

Agarose gel

-

Autoradiography equipment

-

-

Procedure:

-

Set up reactions as described in the decatenation assay, but using a radiolabeled DNA substrate.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction and trap the cleavable complex by adding 2 µL of 10% SDS.

-

Add 2 µL of Proteinase K (e.g., 2.5 mg/mL) to digest the protein component of the complex and incubate at 50°C for 30-60 minutes.

-

Add loading dye and run the samples on an agarose gel.

-

Dry the gel and expose it to X-ray film for autoradiography.

-

Analysis: An increase in the amount of linearized plasmid DNA (or cleaved linear DNA fragments) in a dose-dependent manner with increasing this compound concentration indicates the stabilization of the cleavable complex.

-

5.3. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells to determine cytotoxicity.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include untreated and vehicle-only controls.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

If using a solubilization solution, remove the medium and add 100-150 µL of the solution to each well to dissolve the formazan crystals. If using DMSO, it can be added directly to the medium.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of this compound concentration to determine the IC50 value.

-

Conclusion

This compound's primary mechanism of action is the inhibition of DNA replication through its function as a topoisomerase II poison. By stabilizing the cleavable complex, it induces cytotoxic DNA double-strand breaks, leading to a greater inhibition of DNA synthesis compared to RNA synthesis. While its weak DNA intercalating activity and potential effects on tubulin polymerization may contribute to its overall cellular effects, the targeted poisoning of topoisomerase II remains its defining characteristic. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other topoisomerase-targeting compounds. Further research is warranted to fully elucidate the specific downstream signaling pathways activated by this compound-induced DNA damage and to comprehensively profile its cytotoxic activity across a broader range of cancer types.

References

- 1. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. In vitro activity of this compound and N-demethylthis compound in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of this compound against various malignant lymphoma cell lines and a human lymphoma xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a new anthracycline agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Studies of Menogaril's Antitumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menogaril, a semisynthetic anthracycline antibiotic, demonstrated a distinct preclinical profile characterized by a dual mechanism of action and notable oral bioavailability. Early in vitro and in vivo studies established its potent antitumor activity across a range of hematological and solid tumor models, including breast, stomach, and lymphoma cancers. Mechanistically, this compound primarily functions as a topoisomerase II poison, stabilizing the enzyme-DNA cleavable complex and inducing double-strand breaks. A secondary mechanism involves the inhibition of tubulin polymerization. These actions culminate in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development in oncology.

Introduction

This compound (7-con-O-methylnogarol) is an analog of the anthracycline antibiotic nogalamycin. It emerged as a compound of interest in early anticancer drug discovery due to its broad spectrum of activity in murine tumor models and, notably, its efficacy upon oral administration—a characteristic not shared by many other anthracyclines like doxorubicin (Adriamycin).[1][2] Preclinical investigations revealed that this compound possesses a different biochemical profile compared to doxorubicin, with weaker DNA binding and a lesser degree of RNA synthesis inhibition, suggesting a distinct mechanism of action.[2][3] This guide synthesizes the critical early preclinical findings that defined the antitumor profile of this compound.

In Vitro Antitumor Activity

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines in early preclinical studies.

Quantitative Data: In Vitro Cytotoxicity

| Parameter | Value | Assay | Reference |

| Topoisomerase II Decatenation Inhibition (IC50) | 10 µM | Kinetoplast DNA (kDNA) Decatenation Assay | [4] |

Further research is needed to populate a comprehensive table of IC50 values across various cancer cell lines.

In Vivo Antitumor Activity

This compound has shown significant antitumor efficacy in various preclinical xenograft and allograft models. A notable feature is its activity following oral administration.

Quantitative Data: In Vivo Efficacy

| Cancer Model | Animal Model | Treatment Regimen | Response Rate / Efficacy | Reference | | --- | --- | --- | --- | | Human Stomach Cancer Xenografts (SC-2, SC-9, 4-1ST) | Nude Mice | 200 mg/kg, p.o., 3 times every 4 days | 43% overall response rate |[5] | | Human Breast Cancer Xenografts (H-31, MC-2, MX-1) | Nude Mice | 200 mg/kg, p.o., 3 times every 4 days | 75% overall response rate |[5] | | Human Malignant Lymphoma Xenograft (LM-3) | Mice | Not specified | Stronger antitumor activity than Adriamycin |[6] | | Cisplatin, Vincristine, or Cyclophosphamide-Resistant Lymphoma | Mice | Not specified | Significantly lengthened life span |[6] | | 7,12-dimethyl-benz[a]anthracene-induced Mammary Cancer | Rats | Oral administration | Comparable antitumor activity to injected Adriamycin |[1] |

Mechanism of Action

This compound's antitumor effects are attributed to a dual mechanism targeting both DNA replication and cell division machinery.

Primary Mechanism: Topoisomerase II Inhibition

This compound acts as a topoisomerase II poison.[4] It does not inhibit topoisomerase I.[4] The drug stabilizes the covalent intermediate formed between topoisomerase II and DNA, known as the "cleavable complex."[4] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. This pronounced DNA cleavage occurs despite this compound's relatively weak binding to DNA compared to doxorubicin.[3]

Secondary Mechanism: Inhibition of Tubulin Polymerization

In contrast to doxorubicin, this compound shows extensive localization in the cytoplasm.[3] This cytoplasmic presence prompted investigations into its effects on cytoskeletal proteins. Studies have revealed that this compound inhibits the initial rate of tubulin polymerization, suggesting a contribution of this process to its overall cytotoxicity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early preclinical evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-